molecular formula C12H18N2O B13865510 2-Methoxy-6-methyl-3-piperidin-4-ylpyridine

2-Methoxy-6-methyl-3-piperidin-4-ylpyridine

Cat. No.: B13865510
M. Wt: 206.28 g/mol
InChI Key: IJNWHTNENGNRMC-UHFFFAOYSA-N
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Description

2-Methoxy-6-methyl-3-piperidin-4-ylpyridine is a heterocyclic compound that contains both piperidine and pyridine moieties

Preparation Methods

The synthesis of 2-Methoxy-6-methyl-3-piperidin-4-ylpyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. For instance, the reaction may involve the use of phenylsilane to promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

2-Methoxy-6-methyl-3-piperidin-4-ylpyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like iodine(III) to introduce functional groups.

    Reduction: Reduction reactions can be catalyzed by metal complexes, such as iridium(III), to form different intermediates.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others under specific conditions.

Common reagents used in these reactions include phenylsilane, iodine(III), and various metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methoxy-6-methyl-3-piperidin-4-ylpyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: The compound is used in the production of various chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methyl-3-piperidin-4-ylpyridine involves its interaction with specific molecular targets and pathways. For example, the compound may undergo hydroxyl oxidation, amination, and imine reduction via hydrogen transfer catalyzed by metal complexes . These reactions enable the compound to exert its effects by modifying the structure and function of target molecules.

Comparison with Similar Compounds

2-Methoxy-6-methyl-3-piperidin-4-ylpyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined piperidine and pyridine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-methoxy-6-methyl-3-piperidin-4-ylpyridine

InChI

InChI=1S/C12H18N2O/c1-9-3-4-11(12(14-9)15-2)10-5-7-13-8-6-10/h3-4,10,13H,5-8H2,1-2H3

InChI Key

IJNWHTNENGNRMC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C2CCNCC2)OC

Origin of Product

United States

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